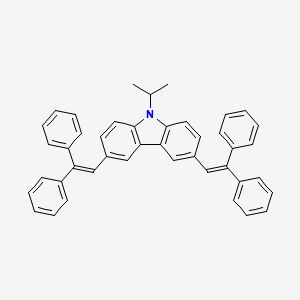
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole
描述
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole, commonly known as TPBi, is a highly efficient electron transport material used in the fabrication of organic light-emitting diodes (OLEDs). TPBi has gained significant attention due to its excellent thermal and morphological stability, high electron mobility, and good energy level alignment with other organic materials.
科学研究应用
TPBi has found widespread use in 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole due to its high electron mobility and energy level alignment with other organic materials. This compound are used in a variety of applications, including displays, lighting, and sensors. TPBi has been shown to significantly improve the efficiency and stability of this compound, making them more viable for commercial use. Additionally, TPBi has been used as a hole-blocking material in organic solar cells, further highlighting its potential in renewable energy applications.
作用机制
TPBi acts as an electron transport material in 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole, facilitating the movement of electrons from the cathode to the emitting layer. The high electron mobility of TPBi allows for efficient charge injection and transport, resulting in improved device performance. Additionally, TPBi has been shown to improve the stability of this compound by reducing the formation of reactive oxygen species and preventing metal diffusion from the cathode.
Biochemical and Physiological Effects:
As TPBi is primarily used in electronic devices, there is limited research on its biochemical and physiological effects. However, studies have shown that TPBi is non-toxic and biocompatible, making it a promising material for biomedical applications. TPBi has been used as a scaffold material for tissue engineering, demonstrating its potential in regenerative medicine.
实验室实验的优点和局限性
TPBi has several advantages for lab experiments, including its high purity, stability, and scalability. TPBi is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, TPBi can be challenging to handle due to its high melting point and low solubility in common solvents. Additionally, TPBi may exhibit different properties depending on the synthesis method, making it important to carefully control the reaction conditions.
未来方向
There are several future directions for TPBi research, including its use in flexible and transparent electronics, optoelectronic devices, and biomedical applications. TPBi has shown promise as a hole-blocking material in organic solar cells, and further research could lead to improved energy conversion efficiencies. Additionally, TPBi could be used in the development of biosensors and drug delivery systems due to its biocompatibility and stability. Overall, TPBi has significant potential in a variety of scientific research fields and is an exciting area of study for researchers.
属性
IUPAC Name |
3,6-bis(2,2-diphenylethenyl)-9-propan-2-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H35N/c1-31(2)44-42-25-23-32(27-38(34-15-7-3-8-16-34)35-17-9-4-10-18-35)29-40(42)41-30-33(24-26-43(41)44)28-39(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-31H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVQVBYBSNLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596609 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200697-94-5 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



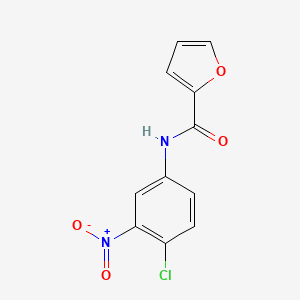
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)

![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)
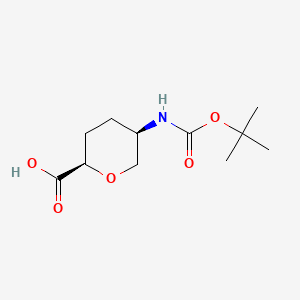
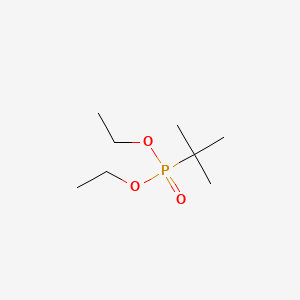
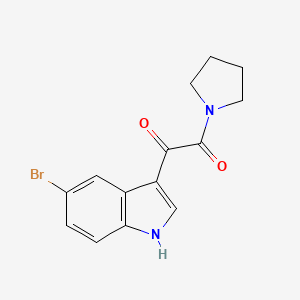
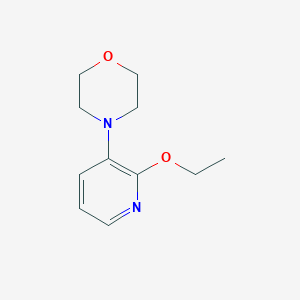
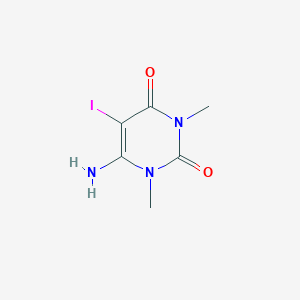
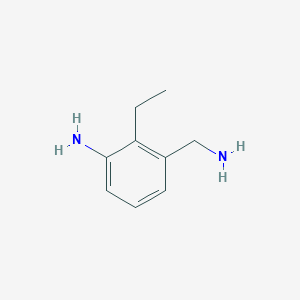
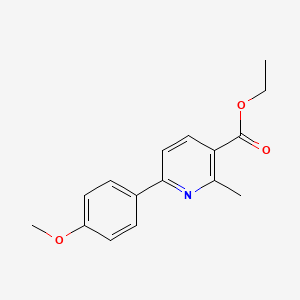

![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
